
4-(3-chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine
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Overview
Description
4-(3-chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a thienyl group, a methyl group, and a pyrrole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Thienyl Group: The thienyl group can be introduced via a cross-coupling reaction such as the Suzuki or Stille coupling, using a thienyl halide and a suitable palladium catalyst.
Substitution with Pyrrole: The pyrrole group can be introduced through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with a pyrrole under basic conditions.
Methylation: The methyl group can be introduced via an alkylation reaction using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
4-(3-chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
4-(3-chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antiviral, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its electronic properties and potential use in organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 4-(3-chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine
- 4-(3-chloro-2-thienyl)-6-methyl-2-(1H-imidazol-1-yl)pyrimidine
- 4-(3-chloro-2-thienyl)-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine
Uniqueness
4-(3-chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine is unique due to the specific combination of substituents on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the thienyl, methyl, and pyrrole groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(3-chlorothiophen-2-yl)-6-methyl-2-pyrrol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3S/c1-9-8-11(12-10(14)4-7-18-12)16-13(15-9)17-5-2-3-6-17/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYPXUZHBQEQLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=CC=C2)C3=C(C=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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